3-(4-Bromophenyl)quinazolin-4(3H)-one
CAS No.: 24122-32-5
Cat. No.: VC18869161
Molecular Formula: C14H9BrN2O
Molecular Weight: 301.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24122-32-5 |
|---|---|
| Molecular Formula | C14H9BrN2O |
| Molecular Weight | 301.14 g/mol |
| IUPAC Name | 3-(4-bromophenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H |
| Standard InChI Key | MSHFVWOKMPZHLJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
3-(4-Bromophenyl)quinazolin-4(3H)-one (C₁₄H₉BrN₂O) features a planar quinazolin-4-one scaffold fused with a bromophenyl substituent. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4-one moiety, while the 4-bromophenyl group introduces steric bulk and electronic effects due to the bromine atom’s electronegativity and polarizability. The molecular weight of the compound is approximately 325.15 g/mol, with a calculated exact mass of 323.9923 Da.
The bromine atom’s para positioning minimizes steric hindrance, allowing for optimal π-π stacking interactions with biological targets. Density functional theory (DFT) studies of analogous quinazolinones suggest that the carbonyl group at position 4 and the nitrogen atoms at positions 1 and 3 contribute to hydrogen-bonding capabilities, which are critical for receptor binding .
The compound’s solubility profile is typical of aromatic heterocycles, showing limited aqueous solubility but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing Approaches
Copper-Catalyzed Imidoylative Cross-Coupling
A novel copper-catalyzed method enables the synthesis of 3-arylquinazolin-4-ones from 2-isocyanobenzoates and amines. For bromophenyl derivatives, the protocol involves:
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Reagents: Ethyl 2-isocyanobenzoate, 4-bromoaniline, Cu(OAc)₂·H₂O, triethylamine, anisole.
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Conditions: Microwave irradiation at 150°C for 20 minutes under air .
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Mechanism: The reaction proceeds via isocyanide insertion into a Cu-amide intermediate, followed by cyclocondensation to form the quinazolinone ring.
This method offers a 17–25% yield for brominated derivatives, with the microwave step critical for activating aromatic amines .
Green Chemistry Synthesis Using Deep Eutectic Solvents
An eco-friendly approach utilizes choline chloride:urea deep eutectic solvent (DES) under microwave irradiation:
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One-Pot Reaction: Anthranilic acid, 4-bromoaniline, and trimethyl orthoacetate in DES.
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Conditions: 100°C for 15 minutes, yielding 2-methyl-3-(4-bromophenyl)quinazolin-4(3H)-one .
This method achieves 65–80% yields, emphasizing sustainability by avoiding toxic solvents and reducing energy consumption .
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Temperature | Time |
|---|---|---|---|---|
| Copper-Catalyzed | Cu(OAc)₂, anisole | 17–25 | 150°C | 20 min |
| Green Chemistry | DES, microwave | 65–80 | 100°C | 15 min |
| Conventional Cyclization | K₂CO₃, DMF | 40–55 | 120°C | 6 hr |
The green chemistry approach outperforms traditional methods in yield and efficiency, though substrate scope remains narrower .
Applications in Medicinal Chemistry
Drug Design and Structure-Activity Relationships (SAR)
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Substitution at Position 3: Bulky aryl groups (e.g., 4-bromophenyl) enhance kinase inhibition by occupying hydrophobic pockets.
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Electron-Withdrawing Groups: Bromine’s inductive effect stabilizes charge-transfer complexes with target enzymes .
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Hybrid Molecules: Conjugation with indole moieties (e.g., compound 4c in source ) improves antiproliferative activity by dual-targeting mechanisms.
Patent Landscape and Clinical Prospects
Over 50 patents since 2020 cover quinazolinone derivatives for oncology, though none specifically claim 3-(4-bromophenyl)quinazolin-4(3H)-one. Its structural novelty positions it as a candidate for patenting in combination therapies or prodrug formulations.
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